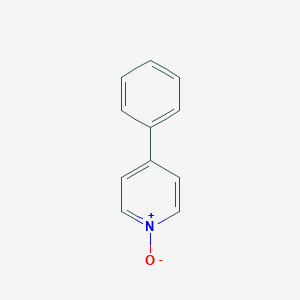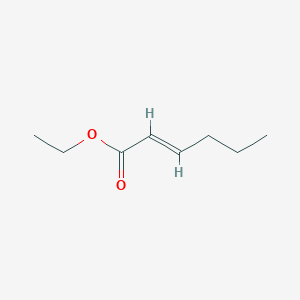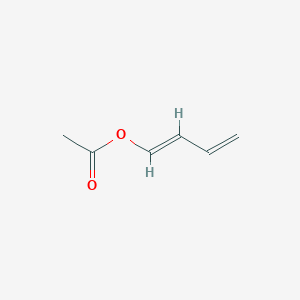
1-Acetoxi-1,3-butadieno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-1,3-butadiene (1-ABD) can be generated by potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride. The product is a mixture of cis and trans forms, that has been confirmed by its physical properties and IR spectra. It is reported to be formed as a major product during the acetoxylation of 1,3-butadiene (BD) in gas-phase in the presence of Pd-KOAc (palladium-potassium acetate) catalyst. 1-ABD participates as 2Π or 4Π diene in cycloaddition reactions. Enantioselective Diels Alder reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 1-ABD in the presence of molecular sieves (mesh size:4Å) has been reported.
Aplicaciones Científicas De Investigación
Síntesis Química
1-Acetoxi-1,3-butadieno (1-ABD) se utiliza en varios procesos de síntesis química . Se puede generar mediante una reacción catalizada por acetato de potasio o sodio entre el crotonaldehído y el anhídrido acético .
Precursor de Polímero
Las difuncionalizaciones eficientes de 1,3-butadieno proporcionan un acceso directo para la síntesis de varios precursores de polímeros, incluidos el adiponitrilo, el adipaldehído y los adipatos .
Reacciones de Cicloadición
1-ABD participa como dieno 2Π o 4Π en reacciones de cicloadición . Esta propiedad lo hace útil en la síntesis de moléculas orgánicas complejas.
Reacción de Diels-Alder Enantioselectiva
Se ha informado la reacción de Diels-Alder enantioselectiva de 2-metoxi-5-metil-1,4-benzoquinona con 1-ABD en presencia de tamices moleculares . Esta reacción es útil en la síntesis de compuestos quirales.
Reacción con Dienófilos
1-ABD se usa para la reacción con dienófilos como maleimidas, una juglona, una butino-1,4-diona y 2-(4-metilfenil)-2H-azirina-3-carboxilato de metilo . Estas reacciones son útiles en la síntesis de compuestos heterocíclicos.
Fotocatálisis de Luz Visible
1-ABD se utiliza en la fotocatálisis de luz visible . Esta aplicación es útil en la química verde, ya que reduce la necesidad de entradas de alta energía.
Ciclización Intermolecular Oxa-Pictet-Spengler
1-ABD se utiliza como reactivo durante la ciclización intermolecular oxa-Pictet-Spengler . Esta reacción es útil en la síntesis de derivados de tetrahidroisoquinolina.
Desarrollo de Catalizadores
El desarrollo de sistemas catalíticos eficientes juega un papel clave para permitir procesos atómicamente económicos y selectivos
Mecanismo De Acción
Target of Action
1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .
Mode of Action
The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .
Biochemical Pathways
1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .
Pharmacokinetics
It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.
Result of Action
The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .
Propiedades
Número CAS |
1515-76-0 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
[(1Z)-buta-1,3-dienyl] acetate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4- |
Clave InChI |
NMQQBXHZBNUXGJ-PLNGDYQASA-N |
SMILES |
CC(=O)OC=CC=C |
SMILES isomérico |
CC(=O)O/C=C\C=C |
SMILES canónico |
CC(=O)OC=CC=C |
Key on ui other cas no. |
35694-20-3 1515-76-0 |
Pictogramas |
Flammable; Acute Toxic; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


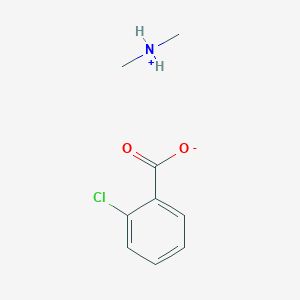
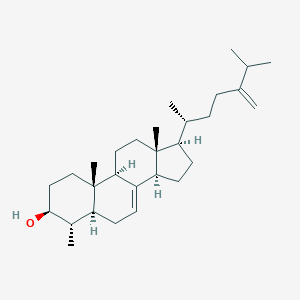
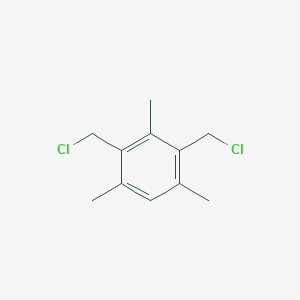

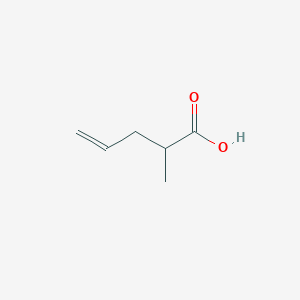
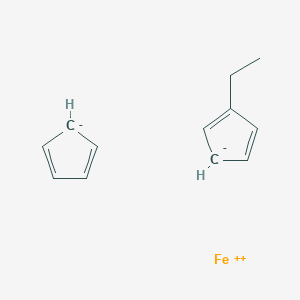
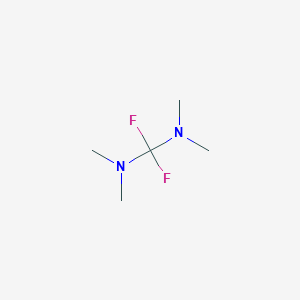
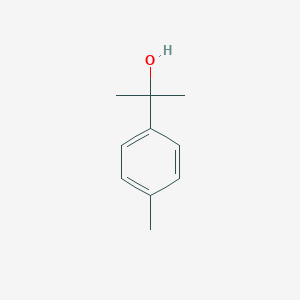
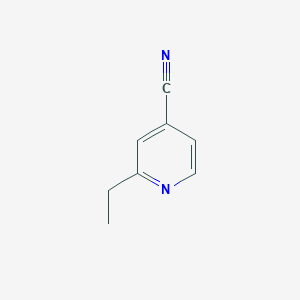
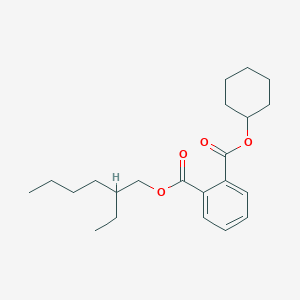
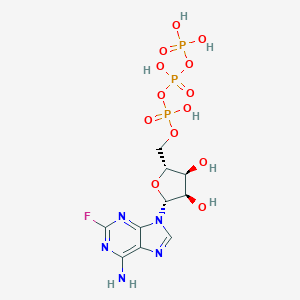
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
